molecular formula C13H19NO4S2 B2956005 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1448135-51-0

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2956005
CAS No.: 1448135-51-0
M. Wt: 317.42
InChI Key: MRONCJUFELQLIH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound with a unique structure that combines a benzofuran ring with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and aldehydes under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzofuran derivative with sulfonyl chlorides in the presence of a base such as pyridine.

    Attachment of the Hydroxy-Methylthio Propyl Group: This step involves the reaction of the intermediate compound with 2-hydroxy-2-methyl-3-(methylthio)propylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,3-dihydrobenzofuran-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,3-dihydrobenzofuran-5-sulfonamide has diverse applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: Its properties make it suitable for use in the development of advanced materials, including polymers and nanocomposites.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a biochemical tool.

    Industrial Applications: It is explored for use in catalysis and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzofuran ring may interact with hydrophobic pockets in proteins, enhancing binding affinity. The hydroxy-methylthio propyl group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methylbenzenesulfonamide
  • N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-4-phenoxybenzamide
  • N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-benzo[d]thiazole-6-carboxamide

Uniqueness

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,3-dihydrobenzofuran-5-sulfonamide stands out due to its unique combination of a benzofuran ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S2/c1-13(15,9-19-2)8-14-20(16,17)11-3-4-12-10(7-11)5-6-18-12/h3-4,7,14-15H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRONCJUFELQLIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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